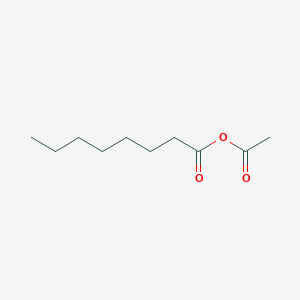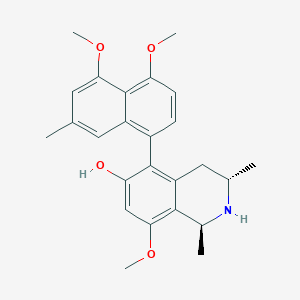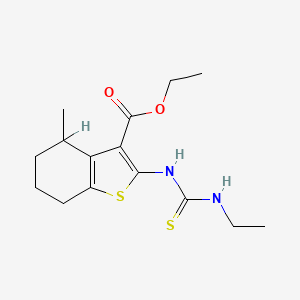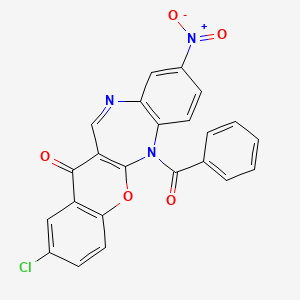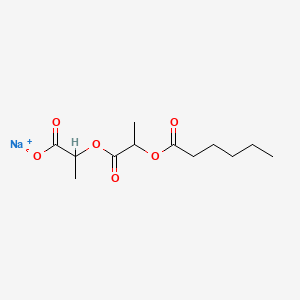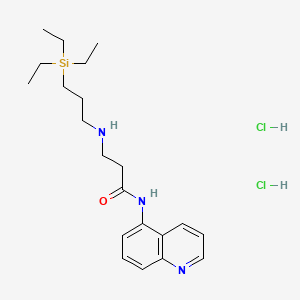
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline ring, a propanamide group, and a triethylsilyl-propylamino side chain, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinoline ring and subsequent functionalization to introduce the propanamide and triethylsilyl-propylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of quinoline or amide groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline ring or side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
科学研究应用
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.
相似化合物的比较
Similar Compounds
Propanamide derivatives: Compounds with similar amide groups but different side chains.
Quinoline derivatives: Compounds with variations in the quinoline ring structure.
Triethylsilyl compounds: Molecules featuring the triethylsilyl group but different core structures.
Uniqueness
Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride stands out due to its combination of a quinoline ring, propanamide group, and triethylsilyl-propylamino side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
121221-03-2 |
|---|---|
分子式 |
C21H35Cl2N3OSi |
分子量 |
444.5 g/mol |
IUPAC 名称 |
N-quinolin-5-yl-3-(3-triethylsilylpropylamino)propanamide;dihydrochloride |
InChI |
InChI=1S/C21H33N3OSi.2ClH/c1-4-26(5-2,6-3)17-9-14-22-16-13-21(25)24-20-12-7-11-19-18(20)10-8-15-23-19;;/h7-8,10-12,15,22H,4-6,9,13-14,16-17H2,1-3H3,(H,24,25);2*1H |
InChI 键 |
TZSIZHUWHXYOKR-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)CCCNCCC(=O)NC1=CC=CC2=C1C=CC=N2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


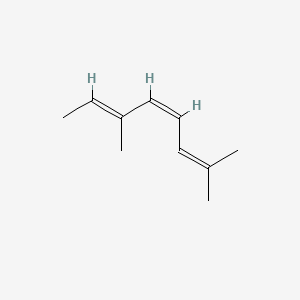
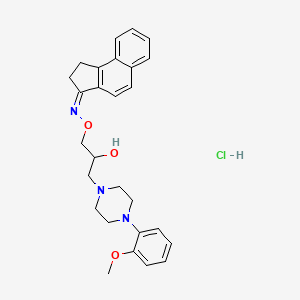
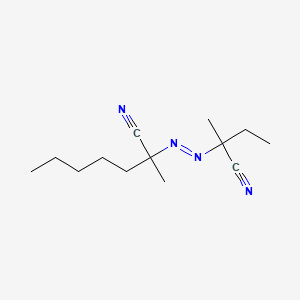


![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
